molecular formula C6H6O3 B1593546 2H-Pyran-2,6(3H)-dione, 4-methyl- CAS No. 67116-19-2

2H-Pyran-2,6(3H)-dione, 4-methyl-

Cat. No. B1593546
CAS RN: 67116-19-2
M. Wt: 126.11 g/mol
InChI Key: RUMVLFICHAFVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-2,6(3H)-dione, 4-methyl- is a chemical compound commonly known as 4-methylcoumarin. It is a heterocyclic organic compound that is widely used in various scientific research applications.

Mechanism Of Action

The mechanism of action of 4-methylcoumarin is not fully understood. However, it is known to interact with various enzymes and receptors in the body, including cytochrome P450 enzymes, histamine receptors, and acetylcholinesterase enzymes. It is also known to have antioxidant and anti-inflammatory properties.

Biochemical And Physiological Effects

4-methylcoumarin has various biochemical and physiological effects, including its ability to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and toxins in the body. It also has anticoagulant and antiplatelet effects, which can be useful in the treatment of thrombosis and other blood disorders. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-methylcoumarin in lab experiments is its availability and low cost. It is also relatively easy to synthesize, which makes it a popular starting material for the synthesis of other coumarin derivatives. However, it has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a low melting point, which can make it difficult to handle at high temperatures.

Future Directions

There are many potential future directions for the use of 4-methylcoumarin in scientific research. One area of interest is its potential as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizing agent that selectively kills cancer cells. Another area of interest is its potential as a neuroprotective agent, which could be useful in the treatment of neurodegenerative diseases. Additionally, there is ongoing research into its potential as an anticoagulant and antiplatelet agent, which could have important clinical applications in the treatment of thrombosis and other blood disorders.
Conclusion:
In conclusion, 4-methylcoumarin is a versatile and widely used chemical compound with many scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential applications of 4-methylcoumarin could lead to important advances in various fields of science and medicine.

Scientific Research Applications

4-methylcoumarin has various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a starting material for the synthesis of other coumarin derivatives. It is also used in the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

4-methyl-3H-pyran-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-4-2-5(7)9-6(8)3-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMVLFICHAFVGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306419
Record name 2H-Pyran-2,6(3H)-dione, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran-2,6(3H)-dione, 4-methyl-

CAS RN

67116-19-2
Record name 3-Methylglutaconic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067116192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC176171
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyran-2,6(3H)-dione, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLGLUTACONIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1SNI7394H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-2,6(3H)-dione, 4-methyl-
Reactant of Route 2
2H-Pyran-2,6(3H)-dione, 4-methyl-
Reactant of Route 3
2H-Pyran-2,6(3H)-dione, 4-methyl-
Reactant of Route 4
2H-Pyran-2,6(3H)-dione, 4-methyl-
Reactant of Route 5
2H-Pyran-2,6(3H)-dione, 4-methyl-
Reactant of Route 6
2H-Pyran-2,6(3H)-dione, 4-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.